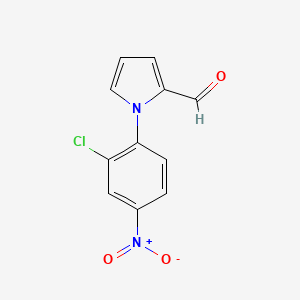
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, also known as CNP, is an important organic compound used in the synthesis of a variety of organic compounds. CNP is a nitro-aromatic compound, which is a type of aromatic compound that contains a nitro group (-NO2) attached to an aromatic ring. CNP is a very versatile compound, with numerous applications in the fields of organic chemistry, pharmaceuticals, and biochemistry.
作用機序
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex between 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde and a target molecule, such as an enzyme or a protein. The complex then undergoes a series of chemical reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to have a number of biochemical and physiological effects. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a very useful compound for laboratory experiments due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is relatively easy to synthesize, and is relatively stable in solution. However, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is also toxic, and should be handled with care in the laboratory.
将来の方向性
There are a number of potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the development of new drug delivery systems, or in the study of the structure and function of proteins. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the study of enzymatic reactions, or in the development of new anti-cancer drugs. Finally, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the study of biochemical and physiological effects, such as anti-inflammatory and anti-oxidant effects.
合成法
The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde from pyrrole and chloro-4-nitrophenol is a two-step process. In the first step, the pyrrole is reacted with chloro-4-nitrophenol in the presence of a base such as sodium hydroxide to form a nitro-aromatic compound. In the second step, the nitro-aromatic compound is then reacted with an acid such as hydrochloric acid to form 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
科学的研究の応用
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable compound in scientific research due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and polymers. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems and tissue engineering. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of organic compounds for use in the study of enzymatic reactions and in the study of the structure and function of proteins.
特性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRDTQNZHORAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

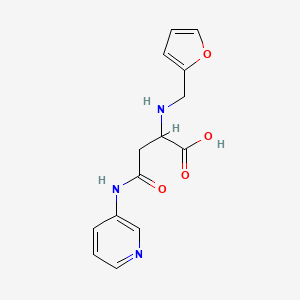
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
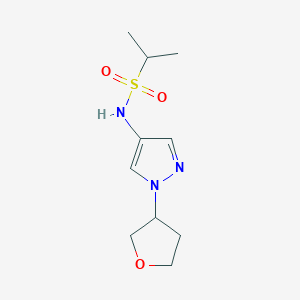

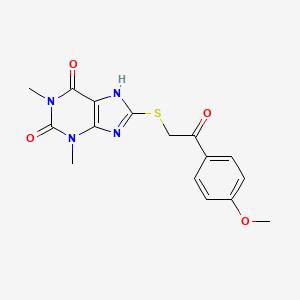
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
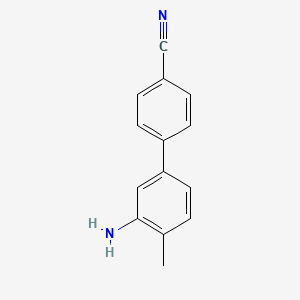
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
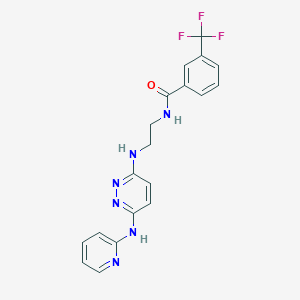
![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)
![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)